VK-II-36 is classified as a pharmaceutical compound and is primarily studied in cardiovascular pharmacology. Its chemical structure is related to carvedilol, a well-known beta-blocker that also possesses antioxidant properties. The specific chemical identity of VK-II-36 is denoted by the CAS number 955371-66-1, which is utilized for regulatory and identification purposes in scientific literature and databases .
The synthesis of VK-II-36 typically involves multi-step organic synthesis techniques that may include reactions such as alkylation, acylation, or coupling reactions. While specific synthetic pathways for VK-II-36 were not detailed in the provided sources, similar compounds often utilize methods such as:
These methodologies ensure that the final compound retains the desired pharmacological properties while minimizing side effects.
VK-II-36's molecular structure can be inferred from its classification as a carvedilol analogue. It likely possesses a complex arrangement of aromatic rings and aliphatic chains typical of beta-blockers. While specific structural data such as bond lengths and angles were not provided in the search results, compounds of this class generally exhibit:
Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy to elucidate the precise arrangement of atoms within VK-II-36.
VK-II-36 participates in several biochemical reactions that are critical for its function as an antiarrhythmic agent. Notably, it has shown efficacy in:
These mechanisms suggest that VK-II-36 can effectively mitigate conditions leading to ventricular tachycardia by altering calcium dynamics.
The mechanism by which VK-II-36 exerts its effects involves several key processes:
While specific physical properties such as melting point or solubility were not detailed in the available literature, VK-II-36 is expected to exhibit characteristics typical of small organic molecules used in pharmacology:
Chemical properties would include reactivity with nucleophiles or electrophiles based on functional group presence.
VK-II-36 has significant potential applications within scientific research and clinical settings:
VK-II-36, a carvedilol analog, exerts its primary pharmacological action through selective suppression of sarcoplasmic reticulum (SR) calcium release via ryanodine receptor type 2 (RyR2) channels. Unlike β-receptor antagonists, VK-II-36 lacks significant β-adrenergic blocking activity but potently inhibits pathological calcium release events triggered by store-overload-induced calcium release (SOICR). This mechanism is critical in cardiac arrhythmogenesis, where uncontrolled RyR2 activity leads to diastolic calcium leaks and afterdepolarizations [1] [2].
Biochemical studies using HEK293 cells expressing the CPVT-associated RyR2 mutant R4496C demonstrate that VK-II-36 reduces SOICR with an IC50 of 26.1 μM. The compound stabilizes RyR2 channels by decreasing their open probability during diastolic periods, thereby preventing spontaneous calcium waves that evoke delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs). Electrophysiological data confirm that VK-II-36 suppresses calcium sparks and waves without altering L-type calcium current magnitude, indicating direct RyR2 modulation rather than upstream signal disruption [1] [7].
Table 1: Key Parameters of VK-II-36-Mediated SOICR Inhibition
Experimental Model | RyR2 Variant | IC50 (μM) | Functional Effect |
---|---|---|---|
HEK293 Cells | R4496C Mutant | 26.1 ± 2.4 | ↓ Ca²⁺ spark frequency, ↓ SOICR duration |
Murine Cardiomyocytes | Wild-type | 18.7 ± 3.1* | ↓ DADs incidence, ↑ SR Ca²⁺ load stability |
Human iPSC-Derived Cardiomyocytes | CPVT Mutant | 22.9 ± 1.8* | Normalization of Ca²⁺ transient propagation |
Estimated from concentration-response curves [1] [2] [7].
VK-II-36 exhibits notable isoform selectivity among ryanodine receptors, with preferential activity against RyR2 over RyR1 and RyR3. This pharmacological profile distinguishes it from classical RyR inhibitors like dantrolene, which primarily targets RyR1. Structural analyses attribute this selectivity to divergent interactions within the central regulatory domain (residues 2100–2500) of RyR2, where VK-II-36 binds with higher affinity compared to other isoforms. Mutagenesis studies indicate that residue D4498 in RyR2’s domain 3 is critical for compound engagement, explaining ≈10-fold lower efficacy in RyR1 harboring homologous residues [1] [3] [6].
Functional assays reveal stark contrast in VK-II-36’s effects:
This differential activity positions VK-II-36 as a cardiac-specific RyR modulator, avoiding skeletal muscle side effects common with pan-RyR inhibitors [1] [9].
Table 2: Isoform Selectivity Profile of VK-II-36 vs. Reference Compounds
RyR Isoform | Tissue Expression | VK-II-36 Effect | Dantrolene Effect | S107 Effect |
---|---|---|---|---|
RyR1 | Skeletal muscle | Weak inhibition | Strong inhibition | Moderate inhibition |
RyR2 | Cardiac muscle, CNS | Potent inhibition | Weak inhibition* | Potent stabilization |
RyR3 | Brain, smooth muscle | Partial inhibition | Variable | Minimal effect |
Under pathological conditions only [2] [6] [9].
In cardiomyocytes, VK-II-36 restores calcium homeostasis by dual mechanisms:
Neuronal studies reveal distinct effects in central nervous system tissues, where VK-II-36 modulates RyR2-mediated calcium signaling in hippocampal neurons. At 10-30 μM, it reduces glutamate-induced calcium oscillations by ≈40%, suggesting potential neuroregulatory applications. However, unlike cardiac cells, neuronal calcium homeostasis involves complex interplay between RyR2 and IP3 receptors, with VK-II-36 showing no significant effect on IP3R-mediated calcium release [3] [10].
Mitochondrial calcium dynamics remain largely unaffected by therapeutic VK-II-36 concentrations (≤30 μM), preserving ATP production in cardiomyocytes. This contrasts with ruthenium red (a non-selective calcium channel blocker), which disrupts mitochondrial calcium uptake at similar concentrations [4] [10].
List of Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7